molecular formula C15H20ClN3OS B2483609 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide CAS No. 391866-03-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide

Cat. No.: B2483609
CAS No.: 391866-03-8
M. Wt: 325.86
InChI Key: CVFYPMXXIVSLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is a sophisticated hybrid compound designed for medicinal chemistry and drug discovery research. It strategically incorporates two privileged pharmacophores: the rigid, lipophilic adamantane group and the biologically active 1,3,4-thiadiazole ring system. The adamantane moiety is known to enhance metabolic stability and improve membrane permeability, while the 1,3,4-thiadiazole core is a well-documented bioisostere of pyrimidine bases, allowing its derivatives to potentially disrupt critical cellular processes like DNA replication in cancer cells . This molecular architecture is further functionalized with a 2-chloropropanamide side chain, which offers a reactive handle for further synthetic elaboration and can influence the compound's electronic properties and binding interactions with biological targets. The primary research applications of this compound are anticipated in the fields of oncology and infectious disease, based on the documented activities of its core components. Derivatives of 1,3,4-thiadiazole have demonstrated marked cytotoxic properties against a range of human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and leukemia (HL-60) . The mechanism of action for such compounds can be multi-faceted, with studies showing inhibition of key enzymes like carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII) and focal adhesion kinase (FAK) , as well as disruption of tubulin polymerization . Furthermore, the adamantane-thiadiazole scaffold has been associated with significant antimicrobial and anti-trypanosomal activities , making this compound a valuable precursor for developing novel anti-infective agents. Researchers can utilize this reagent as a key intermediate to synthesize new chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and molecular docking simulations to identify potential lead compounds. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-8(16)12(20)17-14-19-18-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFYPMXXIVSLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction can lead to changes in the thiadiazole ring structure .

Scientific Research Applications

Biological Activities

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide has been studied for various biological activities:

Antimicrobial Activity : Compounds within the thiadiazole family have demonstrated significant antimicrobial properties. For instance, derivatives of adamantane have been shown to exhibit activity against a range of bacteria and fungi .

Antiviral Activity : The adamantane moiety is well-known for its antiviral properties, particularly against influenza viruses. Studies have indicated that thiadiazole derivatives may enhance these effects .

Anti-inflammatory Properties : Research has suggested that compounds similar to this compound can exert anti-inflammatory effects, potentially making them useful in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in various applications:

  • Antiviral Studies : Research has shown that certain derivatives exhibit significant antiviral activity against influenza viruses. These studies emphasize the potential for developing new antiviral agents based on this scaffold .
  • Antimicrobial Efficacy : A series of experiments demonstrated that compounds similar to this compound possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of thiadiazole derivatives have revealed their potential use in managing conditions such as arthritis and other inflammatory disorders .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ in substituents on the 1,3,4-thiadiazole ring and amide groups, leading to variations in physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) logP Key Features
Target Compound : N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide Adamantane (C₁₀H₁₅), 2-chloropropanamide Likely C₁₆H₂₁ClN₃OS* ~350–375* N/A ~5–6* Achiral; high lipophilicity .
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide Adamantane, 2-chlorobenzamide C₁₉H₂₀ClN₃OS 373.9 N/A 5.878 Achiral; benzamide enhances aromatic interactions.
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine Adamantane, methylamine C₁₃H₁₉N₃S 249.37 441–443 K (168–170°C) N/A Planar thiadiazole ring; N–H⋯N hydrogen bonding in crystal lattice .
Compound 5j () : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 4-Chlorobenzylthio, phenoxyacetamide Not specified N/A 138–140 N/A High yield (82%); phenoxy group may enhance bioactivity .
Compound 5k () : 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Methoxyphenoxy, methylthio Not specified N/A 135–136 N/A Lower yield (72%); methoxy group increases polarity .

*Inferred based on structural similarity to benzamide analog .

Structural and Crystallographic Insights

  • Adamantane derivatives : The adamantane group confers rigidity and lipophilicity, enhancing membrane permeability. In 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the adamantane-thiadiazole framework forms a planar structure with intermolecular hydrogen bonds, stabilizing the crystal lattice .
  • Amide vs. amine substituents : The target compound’s propanamide group may increase solubility compared to the methylamine analog () but reduce it relative to benzamide derivatives due to shorter chain length .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are gaining attention for their diverse biological activities, including antimicrobial, anti-cancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique adamantane moiety, which contributes to its rigidity and potential interaction with biological targets. The presence of the 1,3,4-thiadiazole ring enhances its pharmacological profile due to its ability to participate in various chemical interactions.

Molecular Formula

  • Molecular Formula : C12_{12}H14_{14}ClN3_{3}S
  • Molecular Weight : 273.77 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliModerate activity
Candida albicansPotent antifungal

Anticancer Activity

The compound has been tested for its anti-proliferative effects against several cancer cell lines. Notably, it demonstrated significant inhibitory action against:

Cell Line IC50_{50} (nM) Mechanism Reference
MCF-785Induction of apoptosis (BAX up-regulation)
HepG-271.5EGFR inhibition
A54937.85EGFR mutant inhibition

The mechanism by which this compound exerts its biological effects involves:

  • EGFR Inhibition : The compound shows strong binding affinity to the epidermal growth factor receptor (EGFR), crucial in many cancers.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2.

Case Studies

  • Study on Anti-Proliferative Activity :
    A series of adamantane-based thiadiazole derivatives were synthesized and evaluated for their anti-cancer properties. The most potent compounds showed IC50_{50} values significantly lower than standard chemotherapy agents like Doxorubicin, indicating their potential as effective anticancer agents .
  • Antimicrobial Evaluation :
    A recent study investigated the antimicrobial efficacy of various thiadiazole derivatives. The tested compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some showing notable antifungal activity against Candida albicans .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide?

The compound is typically synthesized via cyclization of adamantane-1-carbohydrazide with appropriate acyl chlorides or isothiocyanates. Key steps include:

  • Cyclization : Reaction of adamantane-1-carbohydrazide with 2-chloropropanoyl chloride in POCl3 at 90°C under reflux for 3–6 hours .
  • Purification : Recrystallization using DMSO/water mixtures (2:1) to achieve >80% purity .
  • Critical Parameters : Temperature control (85–95°C), pH adjustment (8–9) during precipitation, and inert atmospheres to prevent oxidation .

Q. How can the structural integrity and purity of this compound be validated?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm adamantane protons (δ 1.6–2.1 ppm) and thiadiazole ring protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 355.3 (M+H+^+) confirm molecular weight .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/n) with unit-cell parameters a = 10.44 Å, b = 13.09 Å, c = 10.89 Å, and β = 118.0° .

Q. What are the primary biological screening assays for this compound?

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC ≤ 12.5 µg/mL) and E. coli (MIC ≤ 25 µg/mL), compared to streptomycin .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How does the adamantane moiety influence binding affinity and specificity in protein-ligand interactions?

  • Structural Rigidity : Adamantane’s rigid cage enhances hydrophobic interactions with enzyme binding pockets (e.g., viral proteases) .
  • Crystallographic Evidence : Planar thiadiazole rings (torsion angle ~175.9°) facilitate hydrogen bonding with residues like Asp189 in trypsin-like proteases .
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal charge distribution favoring π-π stacking with aromatic residues .

Q. How to resolve contradictions in reported antimicrobial efficacies across studies?

  • Assay Variability : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or culture media (Mueller-Hinton vs. LB agar) significantly alter MIC values .
  • Solubility Limitations : Low aqueous solubility (~0.2 mg/mL) may understate activity in broth assays; use DMSO carriers (<1% v/v) to improve bioavailability .

Q. What strategies enhance the compound’s metabolic stability for in vivo applications?

  • Derivatization : Introduce fluorine at the 4-position of the benzamide group to block cytochrome P450-mediated oxidation .
  • Prodrug Design : Convert the chloropropanamide group to a tert-butyl carbamate for improved plasma stability .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time from 6 hours to 45 minutes while maintaining yield (>75%) .
  • Crystallization : Slow evaporation from acetonitrile yields single crystals suitable for X-ray analysis .
  • SAR Studies : Replace the 2-chloropropanamide group with methyl or fluoro substituents to evaluate steric and electronic effects on bioactivity .

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